molecular formula C7H6BrNO B1283064 1-(2-Bromopyridin-4-yl)ethanone CAS No. 864674-02-2

1-(2-Bromopyridin-4-yl)ethanone

Cat. No. B1283064
M. Wt: 200.03 g/mol
InChI Key: OCOXYYMZTJBJJN-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-yl)ethanone is a brominated pyridine derivative that serves as a key intermediate in various synthetic pathways. It is characterized by the presence of a bromine atom on the pyridine ring and an ethanone group attached to the ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through different methods. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone, a related compound, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2 as a brominating agent, achieving a yield of 64.7% with a purity of 90.2% . Another example is the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, which was synthesized using 2,5-dibromo-pyridine as the starting material through magnesium halide exchange and nucleophilic substitution reactions, with an overall yield of 81% . These methods demonstrate the feasibility of synthesizing brominated pyridine derivatives with high efficiency and yield.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be optimized and investigated using computational methods such as Gaussian09 software. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were studied both experimentally and theoretically. The geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data . Such studies are crucial for understanding the electronic properties and reactivity of these compounds.

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions, serving as precursors for more complex molecules. For instance, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a compound with a brominated pyridine core, can be used to synthesize a range of tridentate ligands for transition metals . These reactions highlight the versatility of brominated pyridine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be characterized by various spectroscopic techniques. For example, the structure of 2-bromo-1-(4-hydroxyphenyl)ethanone was confirmed by 1H NMR spectroscopy . Additionally, the electronic properties such as HOMO and LUMO analysis, as well as molecular electrostatic potential (MEP), can be determined computationally, as shown in the study of a related compound . These analyses provide insights into the reactivity and potential applications of these compounds in nonlinear optics and as anti-neoplastic agents.

Scientific Research Applications

Pyridylcarbene Formation

A study by Abarca et al. (2006) explored the thermal decomposition of bromo-methyl-triazolopyridine under pressure, leading to the formation of a pyridylcarbene intermediate. This process involves the expulsion of nitrogen and stabilization of the carbene, yielding compounds including 1-(6-Bromopyridin-2-yl)ethanone, showcasing its potential in synthesizing pyridyl-derived carbenes (Abarca, Ballesteros, & Blanco, 2006).

Hydrogen-Bonding in Enaminones

Research by Balderson et al. (2007) on enaminones revealed intricate hydrogen-bonding patterns involving compounds structurally similar to 1-(2-Bromopyridin-4-yl)ethanone. These patterns contribute to understanding the molecular interactions and crystal structures of bromophenyl derivatives, offering insights into the design of molecules with specific physical properties (Balderson, Fernandes, Michael, & Perry, 2007).

Chalcone Derivative Synthesis

Budak and Ceylan (2009) demonstrated the synthesis of α-bromo chalcones, which are structurally related to 1-(2-Bromopyridin-4-yl)ethanone. These compounds were synthesized via condensation and bromination reactions, highlighting the role of brominated ethanones in the formation of chalcone derivatives, which are crucial in medicinal chemistry (Budak & Ceylan, 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(2-bromopyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOXYYMZTJBJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568064
Record name 1-(2-Bromopyridin-4-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromopyridin-4-yl)ethanone

CAS RN

864674-02-2
Record name 1-(2-Bromopyridin-4-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50568064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromopyridin-4-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of commercially available 2,4-dibromo-pyridine (3.30 g, 13.9 mmol) in dry Et2O (75 mL) was treated with n-BuLi (5.85 mL of a 2.5M solution in hexanes, 14.6 mmol) at −78° C. The reaction mixture was stirred at this temperature for 30 min. N,N-Dimethyl-acetamide (2.6 mL, 27.9 mmol) was then added and the mixture allowed to warm to rt over a period of 1 h and stirred at this temperature for 30 min. The reaction was quenched by the addition of sat. aq. NH4Cl (50 mL). The layers were separated and the aq. layer extracted with Et2O (2×50 mL). The combined org. extracts were dried over Na2SO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (20:1 to 5:1 hept-EA) gave the title compound as a white solid. TLC:rf (1:1 hept-EA)=0.41. LC-MS-conditions 02: tR=0.81 min; [M+H]+=200.61.
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Synthesis routes and methods II

Procedure details

To a chilled (ice water bath) solution of 1-(2-bromo-pyridin-4-yl)-ethanol (27.5 g, 132 mmol) in dichloromethane (200 mL) was added Dess-Martin periodinane (56.0 g, 132 mmol). The cold bath was then removed and the mixture was stirred at room temperature. After 2 hours, the mixture was diluted with saturated sodium carbonate (100 mL) and partially concentrated to remove the dichloromethane. The crude material was filtered through diatomaceous earth and washed with EtOAc (200 mL). The aqueous layer was separated and extracted with EtOAc (100 mL). The combined organic layers were washed with saturated aqueous sodium carbonate (100 mL), brine (100 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was purified by silica gel chromatography eluting with a gradient of 5-30% EtOAc in hexanes to afford 1-(2-bromo-pyridin-4-yl)-ethanone as white needles.
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